molecular formula C8H6ClN3 B189559 3-Chloroquinoxalin-2-amine CAS No. 34117-90-3

3-Chloroquinoxalin-2-amine

Cat. No.: B189559
CAS No.: 34117-90-3
M. Wt: 179.6 g/mol
InChI Key: NOFJFBHOKPHILH-UHFFFAOYSA-N
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Description

3-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

3-Chloroquinoxalin-2-amine is a versatile compound that interacts with multiple targets. It has been identified as an activator of the enzyme SIRT1 . It also shows inhibitory activity against Rho kinase . Furthermore, it has been found to be a potent inhibitor against the enzymes luciferase and phosphodiesterase .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, as an activator of SIRT1, it enhances the enzymatic activity, leading to increased deacetylation of target proteins . As an inhibitor of Rho kinase, luciferase, and phosphodiesterase, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. The activation of SIRT1 can lead to the deacetylation of various proteins, affecting pathways related to aging, inflammation, and metabolic regulation . The inhibition of Rho kinase can impact cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling and the breakdown of cyclic AMP and cyclic GMP, respectively .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . This suggests that it could potentially affect the metabolism of drugs that are substrates of CYP1A2 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, the activation of SIRT1 can lead to the deacetylation of various proteins, affecting cellular processes such as inflammation and metabolic regulation . The inhibition of Rho kinase can affect cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with aromatic amines. One common method is the aromatic nucleophilic substitution reaction, where 2,3-dichloroquinoxaline reacts with substituted aromatic amines in the presence of aluminum chloride . Another method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate, sodium acetate, and potassium tert-butoxide in dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in cyclization reactions.

    Sodium Acetate (NaOAc): Used as a base in cyclization reactions.

    Potassium tert-Butoxide (KOtBu): Used as a strong base in cyclization reactions.

    Dimethyl Sulfoxide (DMSO): Used as a solvent in various reactions.

Major Products:

Scientific Research Applications

3-Chloroquinoxalin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity and potential biological activities Its ability to undergo various chemical reactions and form complex heterocyclic structures makes it a valuable compound in synthetic chemistry

Properties

IUPAC Name

3-chloroquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFJFBHOKPHILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355781
Record name 3-chloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34117-90-3
Record name 3-chloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroquinoxalin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3-dichloroquinoxaline (4 g, 20 mmol, commercially available from Aldrich) is dissolved in dry DMF (20 ml) and treated with solid (NH4)2CO3 (9.7 g, 101 mmol). The resulting mixture is stirred at 60° C. for 3 days (reaction showed 60% completion). The reaction mixture is diluted with water and the product is extracted with EtOAc. The organic layer is dried and the solvent was removed under reduced pressure. The crude residue obtained is purified via column chromatography by eluting with petroleum ether: EtOAc to afford 1.9 g (53%) of the title compound as a pale yellow solid. LC/MS: (ES+): 180.1.
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0 (± 1) mol
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20 mL
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(NH4)2CO3
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9.7 g
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Yield
53%

Synthesis routes and methods II

Procedure details

2,3-Dichloroquinoxaline (9.90 g, 50.0 mmol) and ammonium carbonate (24.3 g, 300 mmol) were suspended in N,N-dimethylformamide (50 mL) in a stainless steel sealed tube and the mixture was stirred at 60° C. for 72 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3). Further, slurry purification was performed using diisopropyl ether, to give 2-amino-3-chloroquinoxaline (2.41 g, yield: 27%).
Quantity
9.9 g
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reactant
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24.3 g
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50 mL
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Synthesis routes and methods III

Procedure details

2.1 g (10.4 mmol) of 2,3-dichloroquinoxaline are stirred for 8 hours with 50 ml of 20% ethanolic ammonia in an autoclave at 80°–85° C. and autogenous pressure. The reaction solution is evaporated to dryness in a rotary evaporator, and the crude product is chromatographed over silica gel using toluene/ethyl acetate. The product-containing fractions are collected and evaporated in a rotary evaporator. Yield: 1.18 g (63%)
Quantity
2.1 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 3-Chloroquinoxalin-2-amine and propargyl bromide?

A: The reaction of this compound with propargyl bromide, catalyzed by palladium, unexpectedly yields pyrrolo[2,3-b]quinoxaline-2-carbaldehydes in the presence of wet morpholine []. This finding is significant because it presents a novel and efficient synthetic route to these valuable compounds. Pyrrolo[2,3-b]quinoxalines are of interest due to their potential biological activities.

Q2: How does the structure of this compound lend itself to the synthesis of diverse pyrrolo[2,3-b]quinoxaline derivatives?

A: The presence of the chlorine atom in the 3-position of this compound makes it susceptible to various palladium-catalyzed coupling reactions, including the Sonogashira coupling highlighted in the research []. This reactivity allows for the introduction of different substituents at the 3-position, enabling the synthesis of a diverse range of pyrrolo[2,3-b]quinoxaline derivatives. Furthermore, the research demonstrates the feasibility of using internal alkynes in this reaction, further expanding the possibilities for structural modifications []. This ability to easily modify the structure is crucial for exploring structure-activity relationships and potentially discovering new biologically active compounds.

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